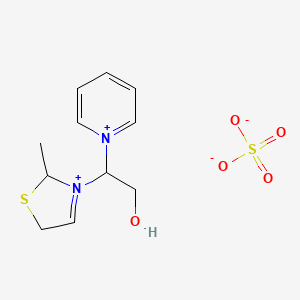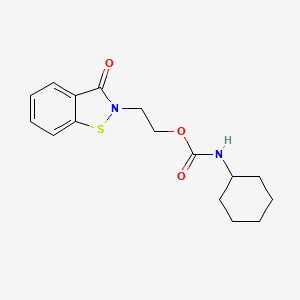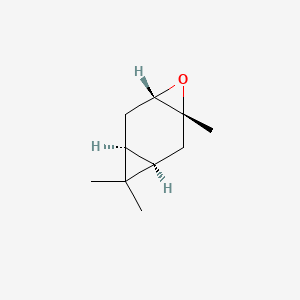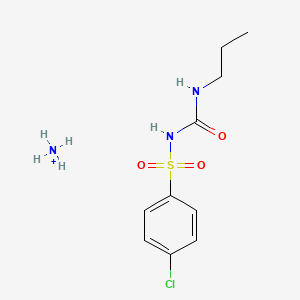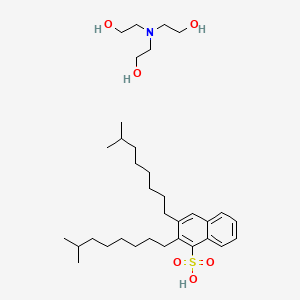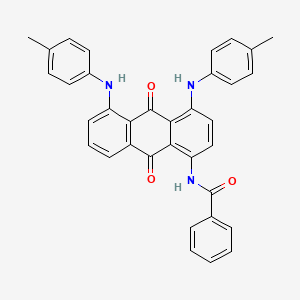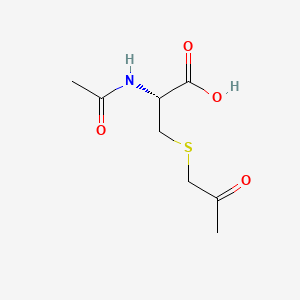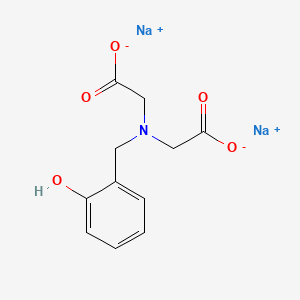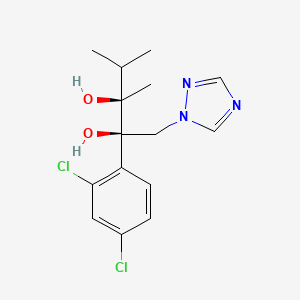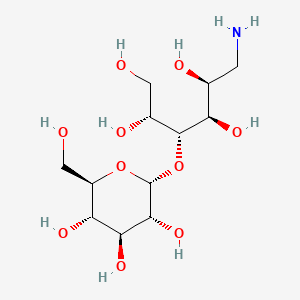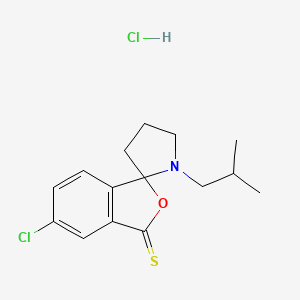
Spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one, 5-chloro-1'-(2-methylpropyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring, with additional substituents including a chlorine atom and an isobutyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzo©thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzo©thiophene derivative with a suitable pyrrolidinone precursor under controlled conditions.
Substitution Reactions: Chlorination and alkylation reactions are carried out to introduce the chlorine atom and the isobutyl group, respectively.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo©thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., chlorine gas) and alkylating agents (e.g., alkyl halides) for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and substituents contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one: Without the chlorine and isobutyl substituents.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-: Lacking the isobutyl group.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 1’-(2-methylpropyl)-: Without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isobutyl group in Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride enhances its chemical reactivity and biological activity compared to its analogs. These substituents may improve its binding affinity, solubility, and overall efficacy in various applications.
特性
CAS番号 |
83962-51-0 |
|---|---|
分子式 |
C15H19Cl2NOS |
分子量 |
332.3 g/mol |
IUPAC名 |
6-chloro-1'-(2-methylpropyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrochloride |
InChI |
InChI=1S/C15H18ClNOS.ClH/c1-10(2)9-17-7-3-6-15(17)13-5-4-11(16)8-12(13)14(19)18-15;/h4-5,8,10H,3,6-7,9H2,1-2H3;1H |
InChIキー |
RULSYIKJVKCSCR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


